molecular formula C12H17N3O2 B2464161 N-(3,4-dimethylphenyl)-4-hydrazino-4-oxobutanamide CAS No. 328025-45-2

N-(3,4-dimethylphenyl)-4-hydrazino-4-oxobutanamide

Cat. No.: B2464161
CAS No.: 328025-45-2
M. Wt: 235.287
InChI Key: YPSXOODVLYPIJL-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-4-hydrazino-4-oxobutanamide is a hydrazide derivative characterized by a butanamide backbone substituted with a hydrazine group at the 4-oxo position and a 3,4-dimethylphenyl moiety at the N-terminal (Fig. 1). Its IUPAC name is butanoic acid, 4-[(3,4-dimethylphenyl)amino]-4-oxo-, hydrazide . The compound has a molecular formula of C₁₂H₁₇N₃O₂ and a molecular weight of 235.29 g/mol . Its CAS registry number is 107967-88-4, and it is structurally related to bioactive hydrazides and amides, which are often explored for pharmaceutical applications such as enzyme inhibition or receptor modulation .

Key features:

  • Hydrazine functionality: Imparts reactivity for condensation reactions, enabling the formation of hydrazones or coordination with metal ions.
  • Oxobutanamide core: Provides a planar carbonyl group for hydrogen bonding or crystallographic stacking .

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-4-hydrazinyl-4-oxobutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-8-3-4-10(7-9(8)2)14-11(16)5-6-12(17)15-13/h3-4,7H,5-6,13H2,1-2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSXOODVLYPIJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCC(=O)NN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-4-hydrazino-4-oxobutanamide typically involves the reaction of 3,4-dimethylaniline with ethyl acetoacetate to form an intermediate, which is then treated with hydrazine hydrate to yield the final product. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours, followed by purification through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-4-hydrazino-4-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form azo compounds.

    Reduction: The carbonyl group in the 4-oxobutanamide moiety can be reduced to form alcohols.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions include azo compounds, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Antimicrobial Properties

The antimicrobial potential of hydrazides has been well documented. N-(3,4-dimethylphenyl)-4-hydrazino-4-oxobutanamide may possess similar properties, making it a candidate for further investigation as an antimicrobial agent. The structural features of this compound could contribute to its effectiveness against various pathogens .

Organic Synthesis

This compound is versatile in organic synthesis due to its reactive hydrazino moiety. This reactivity allows it to participate in various chemical reactions, leading to the formation of new compounds with diverse functionalities.

Synthesis of Heterocyclic Compounds

The compound can serve as a precursor in synthesizing new heterocyclic compounds. For example, reactions involving hydrazides can yield pyridazine and triazine derivatives, which are valuable in pharmaceutical chemistry . The ability to form such derivatives expands the utility of this compound in creating novel compounds with potential therapeutic applications.

Case Studies and Research Findings

Several studies have explored the applications of hydrazides and related compounds:

Study Focus Findings
Antimicrobial EvaluationNew heterocyclic compounds synthesized from hydrazides showed significant antimicrobial activity against various pathogens.
Synthesis of HeterocyclesDemonstrated the versatility of hydrazides in forming pyridazine and triazine derivatives through various chemical reactions.
Anticancer StudiesHighlighted the anticancer potential of similar hydrazide compounds against multiple cancer cell lines with notable growth inhibition rates.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-4-hydrazino-4-oxobutanamide involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

(a) Substituent Effects on Reactivity

  • The ethoxy group in 328025-45-2 increases electron density on the phenyl ring, which may enhance π-π stacking interactions in crystal structures .

(b) Hydrazine Functionality

  • All compounds share a hydrazino-4-oxobutanamide core, enabling the formation of Schiff bases or metal complexes. However, steric hindrance from substituents (e.g., isopropyl in 325999-74-4) may limit accessibility for coordination .

Physicochemical Properties

  • Lipophilicity : The target compound’s logP is predicted to be lower than that of 328025-45-2 (ethoxy group) but higher than 315671-19-3 (chlorobenzoyl group), based on substituent hydrophobicity trends .
  • Thermal Stability : Derivatives with extended aromatic systems (e.g., 325999-74-4 ) exhibit higher thermal stability, as evidenced by elevated boiling points .

Biological Activity

N-(3,4-dimethylphenyl)-4-hydrazino-4-oxobutanamide is a hydrazide compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological properties, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

This compound features a dimethylphenyl group attached to a hydrazine group and an oxo group. The synthesis typically involves the reaction of 3,4-dimethylaniline with ethyl acetoacetate followed by treatment with hydrazine hydrate. The process generally requires refluxing in ethanol and subsequent purification through recrystallization.

Anticancer Potential

This compound is being explored for its anticancer properties . In vitro studies have shown that related compounds can inhibit cancer cell proliferation. For example, analogs with similar structural motifs have been reported to exhibit significant cytotoxicity against human liver cancer cell lines (HEPG-2) with promising IC50 values . The mechanism of action may involve the compound's ability to form covalent bonds with nucleophilic sites on proteins, disrupting critical cellular pathways.

The biological activity of this compound is hypothesized to stem from its interaction with various molecular targets within cells. The hydrazine group can participate in nucleophilic substitution reactions, potentially leading to the inhibition of enzymes involved in cell growth and division. This disruption may trigger apoptosis in cancer cells, making it a candidate for further pharmacological exploration.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesNotable Activities
N-(2,3-dimethylphenyl)-4-hydrazino-4-oxobutanamideSimilar dimethylphenyl groupAnticancer properties
N-(2-methylphenyl)-4-hydrazino-4-oxobutanamideContains a methyl group on phenylAntimicrobial activity
N-(phenyl)-hydrazineSimplest formVarious biological effects

This compound stands out due to the specific positioning of the methyl groups on the phenyl ring, which influences its reactivity and interaction with biological targets compared to its analogs.

Case Studies and Research Findings

  • Anticancer Activity : A study evaluating various hydrazide derivatives found that those similar to this compound exhibited potent cytotoxicity against multiple cancer cell lines. Notably, compounds showed IC50 values ranging from 0.3 μM to 1.2 μM against different types of cancer cells .
  • Antimicrobial Testing : In vitro assays demonstrated that structurally related compounds possess significant antibacterial and antifungal properties. These findings imply that this compound may also exhibit similar effects .

Q & A

Q. What are the key structural features and IUPAC nomenclature of N-(3,4-dimethylphenyl)-4-hydrazino-4-oxobutanamide?

The compound features a butanamide backbone with a hydrazino-oxo group at the 4-position and a 3,4-dimethylphenyl substituent on the amide nitrogen. Its IUPAC name is derived systematically: the parent chain is butanamide, modified by a hydrazino group at C4 and a 3,4-dimethylphenyl moiety on the amide nitrogen. The molecular formula is C₁₂H₁₇N₃O₂, with a molecular weight of 235.29 g/mol. Structural confirmation relies on spectroscopic techniques (NMR, IR) and crystallography .

Q. How can researchers optimize the synthesis of this compound?

Synthesis optimization involves controlling reaction parameters such as:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency.
  • Catalysts : Triethylamine or DMAP can accelerate amide bond formation.
  • Temperature : Reactions are typically conducted under reflux (80–120°C) to balance yield and purity. Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%). Analytical tools like HPLC and mass spectrometry validate product integrity .

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with characteristic signals for the hydrazino (NH–NH₂) and dimethylphenyl groups.
  • FT-IR : Confirms amide (C=O, ~1650 cm⁻¹) and hydrazine (N–H, ~3300 cm⁻¹) functional groups.
  • HPLC : Monitors purity and stability under varying conditions (e.g., pH, temperature).
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can crystallographic tools (e.g., SHELX, ORTEP) resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL refines bond lengths, angles, and torsional parameters. For example:

  • Hydrogen bonding networks : SHELXL identifies intermolecular interactions critical for stability.
  • Twinned crystals : SHELXD/SHELXE pipelines resolve phase problems in challenging datasets. ORTEP-3 visualizes thermal ellipsoids and disorder, aiding in the interpretation of dynamic molecular behavior .

Q. What strategies address contradictions between crystallographic data and spectroscopic results?

Discrepancies (e.g., bond length variations in NMR vs. SCXRD) require:

  • Validation tools : PLATON (ADDSYM) checks for missed symmetry, while R1/wR2 metrics assess refinement quality.
  • Dynamic effects : Variable-temperature NMR or DFT calculations (e.g., Gaussian) model conformational flexibility.
  • Complementary techniques : Pair SCXRD with solid-state NMR to reconcile solution- and solid-state behaviors .

Q. How can structural modifications enhance the compound’s bioactivity or stability?

  • Hydrazine group substitution : Replacing –NH–NH₂ with acyl hydrazides (e.g., –NH–CO–R) improves metabolic stability.
  • Phenyl ring functionalization : Introducing electron-withdrawing groups (e.g., –F, –NO₂) alters electronic properties and binding affinity.
  • Derivatization screening : Parallel synthesis and SAR studies identify pharmacophores with optimized activity. Reaction progress is monitored via LC-MS and TLC .

Q. What computational methods integrate with experimental data to predict reactivity or binding modes?

  • DFT calculations : Model transition states for hydrazine oxidation or amide hydrolysis.
  • Molecular docking : AutoDock Vina predicts interactions with biological targets (e.g., enzymes or receptors).
  • MD simulations : GROMACS assesses conformational dynamics in solvated environments. Cross-validation with experimental results (e.g., kinetic assays, crystallography) refines computational models .

Q. What safety protocols are essential for handling hydrazine derivatives in laboratory settings?

  • Personal protective equipment (PPE) : Gloves, lab coats, and eye protection mitigate exposure risks.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts.
  • Waste disposal : Neutralize hydrazine residues with oxidizing agents (e.g., KMnO₄) before disposal. Safety data sheets (SDS) for analogous compounds emphasize acute toxicity and environmental hazards .

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